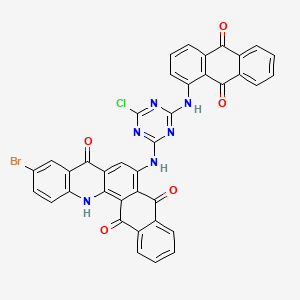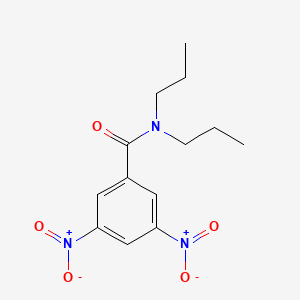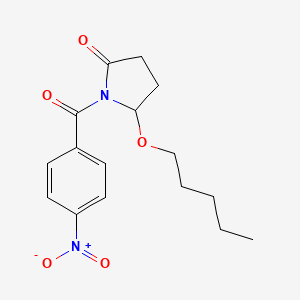
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methylphenyl groups and a 3,4-dimethoxyphenyl group attached to the imidazole ring
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylbenzaldehyde, and ammonium acetate.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylbenzaldehyde in the presence of ammonium acetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazole ring, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or optical activity.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenyl)-1H-imidazole: This compound lacks the two 4-methylphenyl groups, which may result in different chemical and biological properties.
4,5-Diphenyl-1H-imidazole: This compound lacks the 3,4-dimethoxyphenyl group, which may affect its reactivity and applications.
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole:
Properties
CAS No. |
121111-61-3 |
|---|---|
Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2O2/c1-16-5-9-18(10-6-16)23-24(19-11-7-17(2)8-12-19)27-25(26-23)20-13-14-21(28-3)22(15-20)29-4/h5-15H,1-4H3,(H,26,27) |
InChI Key |
CFWPNVAHIGEFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



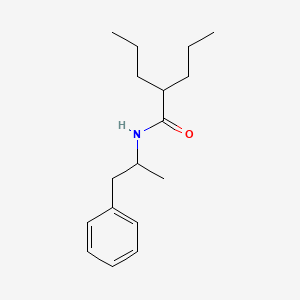
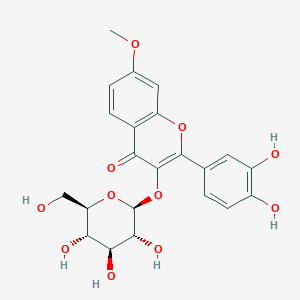
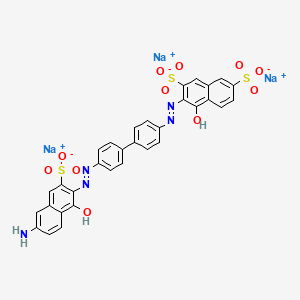
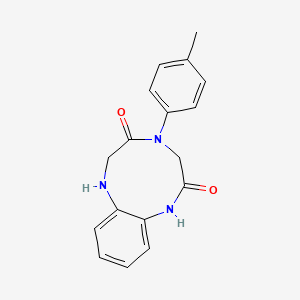
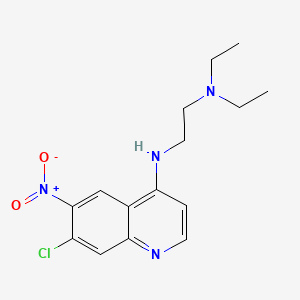
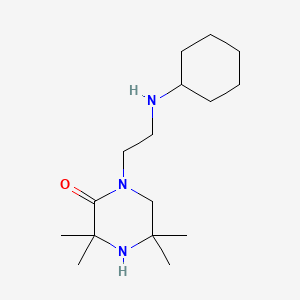

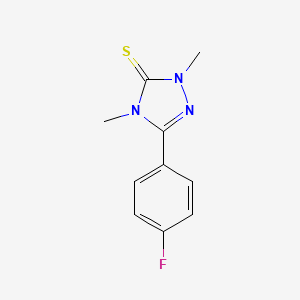
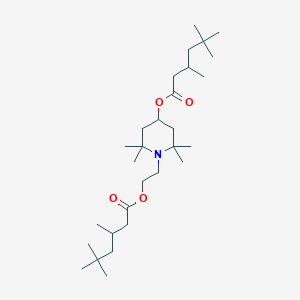
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
